BAY-678

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

BAY-678 human neutrophil elastase inhibitor discovery

Research and Development Rationale

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in immune defense by degrading pathogens and extracellular matrix proteins. However, uncontrolled HNE activity, due to a disrupted protease-antiprotease balance, is a key driver of tissue damage in numerous inflammatory diseases [1].

The clinical need for effective HNE inhibitors is highlighted by the limitations of earlier compounds. The first-generation inhibitor, Sivelestat, has poor pharmacokinetics and is an irreversible inhibitor [2]. A subsequent candidate, AZD9668, showed insignificant clinical benefits [1]. This created an opportunity for improved therapies.

Research at Bayer identified a novel dihydropyrimidinone chemical class as a promising lead for developing HNE inhibitors [3]. The core objective was to create orally bioavailable, potent, selective, and reversible small-molecule inhibitors. BAY-678 emerged as a "chemical probe" from this program, representing a fourth-generation inhibitor that served as a crucial tool for validating HNE as a drug target and a stepping stone for further optimization [4] [1] [5].

Molecular and Pharmacological Profile

This compound is a potent, competitive, and reversible inhibitor designed to fit precisely into the active site of HNE.

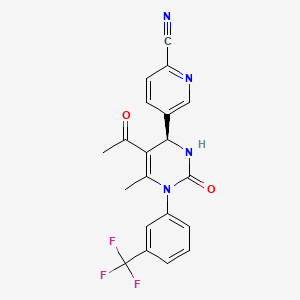

- IUPAC Name: 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [6]

- Molecular Formula: C20H15F3N4O2 [6] [4] [7]

- Molecular Weight: 400.35 g/mol [6] [4]

- CAS Number: 675103-36-3 [6] [4] [7]

- Solubility: Soluble in DMSO (≥100 mg/mL), ethanol (≥30 mg/mL) [4] [7]

The following diagram illustrates the core protein-ligand interaction and the development path from the lead compound to this compound and its successor.

The unique pyrimidopyridazine ring system of this compound, resulting from western annulation, allows it to make additional contacts with the HNE enzyme beyond the primary S1 pocket, contributing to its high potency and selectivity [8].

Key Experimental Data and Protocols

In Vitro Characterization

This compound's inhibitory activity is typically measured using enzymatic assays that monitor the cleavage of a synthetic substrate by HNE.

Typical Biochemical Assay Protocol [6] [4] [7]:

- Enzyme: Human neutrophil elastase from purulent human sputum.

- Assay Buffer: Standard physiological buffer (e.g., Tris or phosphate buffer).

- Substrate: A colorimetric or fluorogenic peptide substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

- Procedure: The inhibitor (this compound) is pre-incubated with HNE. The reaction is initiated by adding the substrate.

- Measurement: The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC50 is determined by plotting the inhibition percentage against the inhibitor concentration.

The table below summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Assay Details / Context |

|---|---|---|

| IC₅₀ (vs. Human HNE) | 20 nM | Biochemical neutrophil elastase assay [6] [4] [7]. |

| Kᵢ (vs. Human HNE) | 15 nM | Determined from the same enzymatic assays [7] [5]. |

| Selectivity | >2000-fold | Tested against a panel of 21 related serine proteases; no inhibition up to 30 µM [6] [4]. Also clean in GPCR and kinase panels [5]. |

| Species Specificity | Weaker against rodent NE | Mouse NE (MNE) Kᵢ = 700 nM; Rat NE (RNE) Kᵢ = 600 nM [4] [5]. This is critical for in vivo model design. |

In Vivo Efficacy

This compound has demonstrated efficacy in several rodent models of human disease, establishing proof-of-concept for HNE inhibition as a therapeutic strategy.

Common In Vivo Protocol [8] [4]:

- Animal Model: Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) in rats.

- Dosing: this compound is administered orally, often once or twice daily.

- Duration: Several weeks, from the time of MCT injection until endpoint measurement.

- Endpoint Analysis: Assessment includes cardiac remodeling (right ventricular hypertrophy), cardiac function (e.g., right ventricular systolic pressure), and vascular changes.

Key Findings:

- In the MCT-induced PAH rat model, this compound showed significant efficacy in decreasing cardiac remodeling and ameliorating cardiac function [8].

- It has also shown significant beneficial effects in preclinical models of Acute Lung Injury (ALI) and lung emphysema, demonstrating anti-inflammatory and anti-remodeling modes of action [4].

Pharmacokinetics and ADME

A favorable pharmacokinetic profile is essential for an orally administered drug. Data from rats indicate that this compound has suitable properties for in vivo efficacy studies [7] [5].

| Parameter | Value (in Rats) | Details |

|---|---|---|

| Oral Bioavailability | Orally active | Confirmed in multiple in vivo models [4] [7]. |

| Half-life (t₁/₂) | ~1.3 hours | [7] [5] |

| Clearance | Medium | [7] |

Technical and Safety Information

- Storage: Store as a solid at -20°C. Stock solutions in DMSO are stable for up to 1 year at -20°C [6] [4].

- Handling: For research use only. Not for diagnostic or therapeutic use in humans [6] [4] [7].

- Important Note on Models: The significant potency difference between human and rodent NE means this compound is unsuitable for standard disease models in mice or rats. To use it in rodent models, the experimental setup must involve the administration of human NE [5].

Legacy and Clinical Translation

While this compound itself is a research tool, its development was pivotal. The strategy of "freezing the bioactive conformation" with a strategically positioned methyl sulfone group, applied to the this compound scaffold, led to the creation of BAY 85-8501, a compound with picomolar potency against HNE [9] [3]. BAY 85-8501 advanced into clinical trials for pulmonary diseases [3].

Furthermore, the structural knowledge gained from this compound contributed to the development of Brensocatib, a fifth-generation dipeptidyl peptidase 1 (DPP-1) inhibitor. DPP-1 activates NSPs, including HNE; thus, inhibiting DPP-1 reduces the activity of multiple proteases. Brensocatib has shown promise in clinical trials for bronchiectasis and other neutrophilic inflammatory diseases [9].

References

- 1. Structure-activity relationships of dihydropyrimidone ... [sciencedirect.com]

- 2. Neutrophil elastase inhibitory effects of pentacyclic ... [pmc.ncbi.nlm.nih.gov]

- 3. The Identification of BAY 85-8501, a Selective and Potent ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Elastase Inhibitor [medchemexpress.com]

- 5. Probe this compound [chemicalprobes.org]

- 6. BAY 678 | Elastases [tocris.com]

- 7. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 8. Potent and Selective Human Neutrophil Elastase Inhibitors ... [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting neutrophilic inflammation in obstructive airway ... [sciencedirect.com]

Quantitative Inhibitory Profile of BAY-678

The table below summarizes the key experimental data characterizing BAY-678's inhibitory activity.

| Parameter | Value | Experimental Context |

|---|---|---|

| IC₅₀ (Enzymatic Assay) | 20 nM [1] [2] | In vitro inhibition of HNE enzyme activity. |

| Kᵢ (Enzymatic Assay) | 15 nM [1] | Reversible inhibition constant. |

| Selectivity | > 1,500-fold [1] [2] | No significant inhibition against a panel of 21 other serine proteases at concentrations up to 30 µM. |

| Pharmacokinetics (Rat) | t₁/₂ = 1.3 hours [1] | Medium clearance and oral bioavailability. |

Detailed Mechanism of Action and Experimental Evidence

This compound is classified as a reversible inhibitor, meaning it binds to and dissociates from the enzyme without causing permanent modification [1].

- Molecular Interactions: The inhibitor's dihydropyrimidinone core structure allows it to occupy the active site cleft of HNE. The molecule is engineered to make extensive contacts beyond the primary S1 and S2 pockets, contributing to its high potency and selectivity [3]. The cyanophenyl group plays a critical role in anchoring the molecule within the active site.

- Induced-Fit Binding: this compound does not simply fit into a rigid protein pocket. Instead, it induces conformational changes in the HNE enzyme, allowing for a tighter and more complementary fit that boosts inhibitory potency [4].

The following diagram illustrates the core concept of its mechanism, from binding to functional outcome.

This compound binds the HNE active site, forming a reversible complex that inhibits protease function.

Key Experimental Methodologies for Profiling BNE-678

The characterization of this compound relied on several standard and advanced experimental techniques, which are foundational for research in this area.

- In Vitro Enzymatic Activity Assays: The IC₅₀ and Kᵢ values were determined using purified HNE enzyme and a specific chromogenic or fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) [5]. The rate of substrate cleavage is measured spectrophotometrically in the presence and absence of the inhibitor.

- Selectivity Profiling: To establish selectivity, this compound was tested against a panel of 21 related serine proteases (e.g., proteinase 3, cathepsin G, thrombin, trypsin) [1] [2]. The lack of significant inhibition against these off-targets at high concentrations (30 µM) confirmed its high selectivity.

- Molecular Dynamics (MD) and 3D-QSAR: Computational methods like MD simulations and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to predict protein-inhibitor interactions, stability, and key residues involved in binding, as demonstrated in studies of similar dihydropyrimidone inhibitors [6].

- In Vivo Efficacy Models: Proof of concept for this compound's therapeutic potential was demonstrated in rodent models of acute lung injury (ALI) [1] and pulmonary arterial hypertension [3]. These models typically measure improvements in physiological parameters (e.g., lung function, cardiac remodeling) and biomarkers of inflammation after oral administration of the compound.

Therapeutic Context and Compound Lineage

This compound represents a significant development in the quest for small-molecule HNE inhibitors. It is considered a fourth-generation inhibitor [6] [7]. Its discovery paved the way for BAY 85-8501, a clinical candidate with a modified structure (including the key methyl sulfone group) that "freezes" the bioactive conformation, leading to picomolar potency [4]. Furthermore, the knowledge gained from this compound contributed to the development of brensocatib, a fifth-generation inhibitor that works upstream by inhibiting dipeptidyl peptidase 1 (DPP1), the enzyme responsible for activating HNE and other neutrophil serine proteases [7].

References

- 1. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 2. BAY 678 | Elastases [tocris.com]

- 3. Potent and Selective Human Neutrophil Elastase Inhibitors ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Identification of BAY 85-8501, a Selective and Potent ... [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase inhibitory effects of pentacyclic ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of dihydropyrimidone ... [sciencedirect.com]

- 7. A narrative review of brensocatib therapy [sciencedirect.com]

The Discovery and Developers of BAY-678

The identification of BAY-678 was reported in a 2015 paper titled "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases" [1]. While this paper's primary focus is on the clinical candidate BAY 85-8501, it explicitly documents This compound as a key chemical probe that emerged from the same chemical optimization series [2] [1].

The research was conducted by a team of scientists from Bayer, indicating that the compound was discovered within the company's research and development division [1]. The authors listed on the paper are Franz von Nussbaum, Victor M. Li, Sven Allerheiligen, and their colleagues [1].

Technical Profile of this compound

| Property | Description |

|---|---|

| IUPAC Name | 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [3] |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [2] [4] |

| CAS Number | 675103-36-3 [2] [4] |

| Biological Target | Human Neutrophil Elastase (HNE) [2] [3] |

| IC₅₀ (Potency) | 20 nM [2] [3] [4] |

| Selectivity | >2,000-fold selectivity against a panel of 21 other serine proteases [2] [4] |

| Key Feature | Orally bioavailable and cell-permeable chemical probe [2] [4] |

Research Applications and Inhibitor Development

This compound was developed to target Human Neutrophil Elastase (HNE), a protease that plays a key role in degrading matrix proteins and is implicated in the pathology of inflammatory lung diseases [3] [1]. The development of this compound represents the fourth generation of HNE inhibitors, characterized by a reversible, non-reactive mechanism and a unique dihydropyrimidinone structure that allows for high potency and selectivity [5].

The compound is supplied as a chemical probe through a partnership with the Structural Genomics Consortium (SGC), making it available to the academic research community for further investigation [2] [4].

The diagram above illustrates how this compound fits into the broader drug discovery pipeline at Bayer, originating from a common lead structure and progressing alongside the clinical candidate.

Experimental Use and Handling

For researchers using this compound in experimental settings, here are key protocols and data:

In Vitro Inhibition Assay [2] [3]

- Target: Human Neutrophil Elastase (HNE)

- Measured Value: IC₅₀ of 20 nM

- Selectivity Testing: Panel of 21 serine proteases

- Result: No significant inhibition at concentrations up to 30 µM

In Vivo Administration (Representative Protocol) [2]

- Model: Rats

- Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

- Stock Solution: Prepare in DMSO at 25 mg/mL

- Storage: -20°C for 1 year (solution), -20°C for 3 years (powder)

Pharmacokinetic Profile in Rats [3]

- Half-life (t₁/₂): 1.3 hours

- Clearance: Medium

- Bioavailability: Oral

References

- 1. The Identification of BAY 85-8501, a Selective and Potent ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Elastase Inhibitor [medchemexpress.com]

- 3. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 4. BAY 678 | Elastases [tocris.com]

- 5. Structure-activity relationships of dihydropyrimidone ... [sciencedirect.com]

BAY-678 target profile serine proteases

Target Profile and Mechanism of Action

BAY-678 specifically inhibits Human Neutrophil Elastase (HNE), which is also known as ELANE, neutrophil elastase, or ELA2 [1]. HNE is a serine protease from the chymotrypsin-like family stored in azurophil granules of neutrophils [2]. It plays a pivotal role in innate immunity by degrading foreign proteins and host matrix components like elastin and collagen [2]. Uncontrolled HNE activity due to an imbalance with its natural inhibitors (SERPINs) is implicated in tissue damage in diseases such as COPD, acute lung injury (ALI), and bronchiectasis [2].

This compound acts as a potent and selective reversible inhibitor that works by binding to the active site of HNE in a unique, locked bioactive conformation. This binding involves induced-fit interactions with the S2 and S1 pockets of the enzyme, leading to highly potent inhibition [2].

Quantitative Biochemical and Pharmacological Data

The table below summarizes the key quantitative data for this compound:

| Parameter | Value | Details / Assay System |

|---|---|---|

| HNE Potency (IC₅₀) | 20 nM | Biochemical assay using fluorogenic peptide substrate MeOSuc-AAPV-AMC [3] [4] [5]. |

| HNE Potency (Kᵢ) | 15 nM | Biochemical Neutrophil Elastase Assay [3] [1]. |

| Selectivity | > 2,000-fold | Tested against a panel of 21 other serine proteases; no inhibition observed up to 30 µM [3] [4] [5]. |

| Off-Target Profile | Clean | Radioligand binding assays with 64 receptors/transportors at 10 µM; clean in-house kinase panel; closest hit was HTR3 (pKi = 5.55) [1]. |

| Species Specificity | Strong for human HNE | Much weaker against mouse/rat NE (Ki = 700/600 nM) [5] [1]. |

| In Vivo Pharmacokinetics | Oral bioavailability, t₁/₂ = 1.3 h (rat) | Demonstrated efficacy in rodent models of acute lung injury [3] [4] [1]. |

Experimental Protocols for Key Assays

Biochemical Inhibition Assay

The primary biochemical assay for determining IC₅₀ values uses a fluorogenic substrate [2].

- Enzyme: Isolated human neutrophil elastase.

- Substrate: MeOSuc-AAPV-AMC, a peptide substrate conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage by HNE, the released AMC produces a fluorescent signal that can be quantified [2].

- Procedure: The enzyme activity is measured in the presence and absence of various concentrations of this compound. The reduction in fluorescence signal compared to the control (no inhibitor) is used to calculate the percentage inhibition and the IC₅₀ value [2].

Selectivity Profiling Assay

The high selectivity of this compound was confirmed through two main approaches:

- Serine Protease Panel: The inhibitor was tested against a panel of 21 related serine proteases (e.g., other enzymes from the chymotrypsin family) at a high concentration of 30 µM. No significant inhibition was observed for any other protease, confirming >2000-fold selectivity for HNE [3] [2].

- Broad Off-Target Screening: Profiling against 64 other receptors and transporters at 10 µM showed a clean profile, with no significant off-target binding [1].

Mechanism of Action and Binding

The high potency of this compound is achieved by "freezing" its bioactive conformation. A strategically positioned methyl sulfone group on the molecule locks it into the precise 3D shape required for optimal binding to HNE's active site [2]. This binding causes an induced-fit adjustment in the enzyme, allowing the inhibitor to form tight interactions within the S2 and S1 substrate pockets [2].

This compound mechanism of HNE inhibition

Therapeutic Application and Research Use

This compound was developed as a chemical probe to study HNE biology and is a candidate for treating pulmonary diseases [2] [1]. It has shown significant efficacy in preclinical rodent models of acute lung injury (ALI), demonstrating anti-inflammatory and tissue-protective effects [5].

A critical consideration for researchers is its strong species specificity. This compound is significantly less potent against mouse and rat neutrophil elastase, limiting its use in standard rodent models unless the experiment involves administering human HNE [1].

References

Solubility Data and Stock Solution Preparation

The table below consolidates the key physical characteristics and solubility data for BAY-678 from multiple supplier sources.

| Parameter | Value | Notes / Source |

|---|---|---|

| Molecular Weight | 400.35 g/mol | [1] [2] [3] |

| Solubility in DMSO | 100 mM (40.03 mg/mL) | Tocris [1], R&D Systems [2] |

| 150 mg/mL (374.67 mM) | MedChemExpress (may be hygroscopic) [4] | |

| 20 mg/mL | Sigma-Aldrich [3] | |

| Recommended Storage | -20°C | [1] [2] [4] |

| Purity | ≥98% | [1] [2] [3] |

Based on the solubility data, you can prepare stock solutions using the following guide (calculated based on a molecular weight of 400.35 g/mol):

| Target Concentration | Mass to Volume (Example) |

|---|---|

| 10 mM | Add 2.5 mL of DMSO to 10 mg of compound [1]. |

| 50 mM | Add 0.5 mL of DMSO to 10 mg of compound [1]. |

| 100 mM | Add 1.0 mL of DMSO to 40.03 mg of compound [1]. |

Experimental Protocol and Key Considerations

For researchers using this compound in biological assays, here is a detailed protocol and important experimental context.

- Stock Solution Reconstitution: Weigh the desired mass of this compound. Add the appropriate volume of pure, anhydrous DMSO to achieve the required stock concentration. Vortex or sonicate the mixture briefly to ensure complete dissolution and to obtain a clear solution [1] [4].

- In Vitro Assay Use: Once prepared, the stock solution can be diluted into aqueous assay buffers. Note that the percentage of DMSO in the final biological assay should be kept as low as possible (typically below 0.1-0.5%) to avoid solvent-related toxicity effects on cells [4].

- In Vivo Dosing Formulations: For animal studies, a common formulation involves serially diluting the DMSO stock solution. One protocol suggests a mixture of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution suitable for administration [4].

Key Research Context for this compound

- Biological Activity: this compound is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an reported IC₅₀ value of 20 nM. It shows high selectivity, with around 2000-fold selectivity over other serine proteases [1] [2] [5].

- Critical Distinction: Active Enantiomer: It is crucial to note that the biological data describes the activity of the single, active (R)-enantiomer (CAS# 675103-36-3). A distinct, inactive racemate form (a 50/50 mixture of active and inactive molecules, CAS# 675103-35-2) is also commercially available and should not be used for biological experiments intending to target HNE [4] [6].

Workflow Diagram

The following diagram illustrates the logical workflow for preparing and using this compound in a research setting, from obtaining the compound to its application in experiments.

References

- 1. BAY 678 | Elastases [tocris.com]

- 2. BAY 678 | Synthetic Elastase Inhibitors [rndsystems.com]

- 3. This compound = 98 HPLC 675103-36-3 [sigmaaldrich.com]

- 4. This compound racemate | Elastase [medchemexpress.com]

- 5. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 6. This compound racemate [targetmol.com]

Physical & Chemical Properties and Storage

The table below summarizes the key physical properties and specific storage conditions for BAY-678 racemate as provided by the manufacturer, DC Chemicals [1].

| Property / Condition | Specification / Guideline |

|---|---|

| Appearance | Solid [1] |

| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]. |

| Specific Temperature | -20°C (for powder form) or -80°C (when in solvent) [1] |

| Chemical Stability | Stable under recommended storage conditions [1]. |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |

Handling and Safety Considerations

For safe handling and to maintain the compound's stability, please adhere to the following precautions [1]:

- Personal Protection: Use appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended, and working in an area with adequate exhaust ventilation is advised.

- Handling Precautions: Avoid inhalation and contact with skin or eyes. Take care to avoid dust and aerosol formation during handling.

- Hazard Identification: The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

Experimental Protocol Guidance

The search results did not contain specific experimental protocols for testing this compound. For determining the stability of your specific batch, you would typically design a stability-indicating study. The general workflow for such an experiment can be summarized as follows:

Given the lack of specific protocols in the search results, here are key considerations for your experimental design:

- Analytical Methods: The most common method for assessing the stability of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC) to monitor purity and the appearance of degradation products over time. Mass spectrometry can be used to identify any degradants [1].

- Storage Conditions: Test the manufacturer's recommended storage condition (-20°C for powder) alongside stressed conditions (e.g., higher temperatures, light exposure) to understand the compound's degradation profile.

- Solvent Consideration: The manufacturer specifies different storage temperatures for powder versus solvent forms. If you reconstitute the compound, the stability profile may change significantly, necessitating separate testing for your specific solution [1].

Key Information Gaps and Suggestions

The search results are limited to a single safety data sheet. No information was found on:

- The compound's specific mechanism of action or its associated signaling pathways.

- Detailed experimental protocols for its use or stability testing beyond basic storage.

- Long-term stability data (e.g., shelf-life at -20°C).

To proceed with your research, I suggest:

- Contacting the Supplier: Directly reach out to DC Chemicals or other vendors for any available technical bulletins or analytical data sheets.

- Consulting Scientific Literature: Perform a thorough search on platforms like PubMed and Google Scholar for research articles that have used this compound. The methods sections of these papers often contain valuable practical details on handling and storage.

References

BAY-678 in vitro assay protocol HNE inhibition

BAY-678 Profile and Quantitative Data

This compound is a potent, selective, and cell-permeable small-molecule inhibitor of HNE, recommended as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].

The table below summarizes the key in vitro biochemical data for this compound:

| Assay Parameter | Reported Value | Assay Description |

|---|---|---|

| IC50 (HNE) | 20 nM [3] [1] [4] | Biochemical inhibition assay using the isolated human neutrophil elastase enzyme. |

| Ki (HNE) | 15 nM [1] [5] | Measured against human neutrophil elastase. |

| Selectivity | >2,000-fold [4] [5] | Selective over a panel of 21 other serine proteases (IC50 for all >30 µM). |

| Ki (Mouse NE) | 700 nM [3] [1] [2] | Significantly less potent against murine neutrophil elastase. |

Experimental Workflow for HNE Inhibition

The following diagram outlines a generalized workflow for an in vitro HNE inhibition assay, which can be adapted for testing compounds like this compound.

Detailed Assay Methodology

The protocol below is reconstructed from methods described in the foundational literature for characterizing HNE inhibitors [6] [7]. You will need to optimize concentrations and conditions for your specific laboratory setup.

Materials

- Inhibitor: this compound (e.g., from MedChemExpress, Tocris, TargetMol) [3] [4] [2]

- Enzyme: Human Neutrophil Elastase (HNE) from human sputum [7]

- Substrate: Fluorogenic peptide substrate MeOSuc-Ala-Ala-Pro-Val-AMC (AMC = 7-amino-4-methylcoumarin) [6]

- Buffer: Standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

- Equipment: Fluorescence microplate reader capable of kinetic measurements.

Procedure

Compound Preparation:

- Prepare a stock solution of this compound in DMSO. The commercial data suggests a solubility of ≥ 100 mg/mL (249.78 mM) in DMSO [3].

- Using the assay buffer, perform a series of serial dilutions to create a concentration range that brackets the expected IC50 (e.g., from 0.1 nM to 1 µM). Maintain a constant, low concentration of DMSO (e.g., 0.1-1%) across all samples, including controls.

Enzymatic Reaction:

- In a 96-well plate, add the specified volume of assay buffer.

- Add the diluted this compound solutions to the test wells.

- Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

- Initiate the reaction by adding the HNE enzyme to a final concentration that falls within the linear range of activity (needs empirical determination).

- Pre-incubate the enzyme and inhibitor for a set time (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C).

- Start the reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to a final concentration of 20-100 µM.

Detection and Measurement:

- Immediately place the plate in the fluorometer and measure the fluorescence continuously (kinetic mode) for 10-30 minutes.

- Excitation/Emission wavelengths: Set to ~360-380 nm (Ex) and ~440-460 nm (Em) for the AMC fluorophore.

Data Analysis

- Calculate the initial velocity (Vᵢ) of the reaction for each well from the slope of the linear portion of the fluorescence vs. time curve.

- Normalize the velocities: % Activity = (Vᵢ (inhibited) / Vᵢ (positive control)) × 100.

- Plot the % Activity against the logarithm of the this compound concentration.

- Fit the data with a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Critical Researcher Notes

- Species Specificity: this compound is highly specific to human HNE. Its potency against mouse neutrophil elastase (MNE) is significantly lower (Ki = 700 nM) [3] [1]. This limits its use in rodent disease models unless the experimental setup involves administering human HNE [1].

- Biochemical vs. Cellular Activity: While this compound is cell-permeable, its activity in cellular assays has not been extensively reported, though no cell penetration issues are expected [1].

- Ligand/Protein Complex: The 3D structure of this compound bound to HNE is available in the Protein Data Bank under accession code 5A0A [1]. This can be a valuable resource for understanding the binding interactions.

References

- 1. Probe this compound [chemicalprobes.org]

- 2. This compound [targetmol.com]

- 3. This compound | Elastase Inhibitor [medchemexpress.com]

- 4. BAY 678 | Elastases [tocris.com]

- 5. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 6. Freezing the Bioactive Conformation to Boost Potency [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase inhibitory effects of pentacyclic ... [pmc.ncbi.nlm.nih.gov]

Stock Solution Preparation and Solubility Data

The table below summarizes the key physicochemical properties and solubility data for BAY-678 to aid in stock solution preparation.

| Property | Details |

|---|---|

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [1] [2] [3] |

| Molecular Weight | 400.35 - 400.40 g/mol [1] [2] [3] |

| CAS Number | 675103-36-3 [1] [2] [3] |

| Purity | ≥98% (HPLC) [2] |

| Solubility in DMSO | ≥ 100 mg/mL (~249.78 mM) [1] [3] |

| Recommended Stock Concentration | 10 mM - 100 mM (in DMSO) |

Detailed Protocol for Stock Solution Preparation

This compound 100 mM Stock Solution in DMSO

Calculations: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound.

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 0.1 mol/L × 0.001 L × 400.35 g/mol = 40.0 mg

Weighing: Accurately weigh 40.0 mg of this compound powder using an analytical balance.

Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.

Mixing: Vortex or sonicate the mixture until a clear solution is obtained. Sonication is recommended to ensure complete dissolution [4].

Aliquoting and Storage:

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for setting up in vitro experiments using the this compound stock solution.

Critical Application Notes

- Solvent Considerations: DMSO is the preferred solvent for preparing high-concentration stock solutions. This compound is also soluble in ethanol, though to a lesser extent (≥ 4.76 mg/mL or ~11.89 mM) [1] [3].

- In Vitro Dilution: When adding the stock solution to aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤0.1-1.0%) to avoid cellular toxicity or solvent effects on the enzyme.

- Stability: The solid powder should be stored desiccated at -20°C for up to 3 years [4] [3]. Avoid repeated freezing and thawing of the stock solution.

- Bioactivity Context: this compound is a potent and selective inhibitor of Human Neutrophil Elastase (HNE) with an IC₅₀ of 20 nM. It demonstrates over 2,000-fold selectivity against a panel of 21 other serine proteases [1] [2]. This high-quality chemical probe is useful for investigating the role of HNE in pulmonary diseases such as COPD, acute lung injury, and pulmonary hypertension [3] [5].

Important Safety and Compliance Notes

- For Research Use Only: this compound and its related products are intended for research purposes only and are not for human consumption or diagnostic use [4] [1] [3].

- Controlled Substance: Please note that this product may be a controlled substance and not for sale in all territories [2].

References

BAY-678: Pharmacological Profile at a Glance

| Parameter | Value | Details / Assay |

|---|---|---|

| Target | Human Neutrophil Elastase (HNE) | Serine protease [1] [2] |

| IC₅₀ | 20 nM | Biochemical Neutrophil Elastase Assay [1] [3] |

| Kᵢ | 15 nM | Biochemical Neutrophil Elastase Assay [1] [2] |

| Selectivity | > 30-fold selective | Tested against 21 other serine proteases (all IC₅₀ > 30 µM) [1] |

| In Vivo Efficacy | Effective in an ALI model | Specific model details not provided [3] [2] |

| Pharmacokinetics | Oral bioavailability, t₁/₂ = 1.3 h (rat) | [1] [2] |

Critical Research Consideration: Species Specificity

A crucial factor for experimental design is the significant species specificity of BAY-678. It is much less potent against neutrophil elastase from mice and rats, which are commonly used in preclinical models [1].

This difference means that this compound may show weak or no activity in standard rodent models of ALI unless the model involves the administration of human neutrophil elastase (HNE) [1]. The related compound BAY 85-8501 from the same research program is noted to be significantly more potent in rodent models and may be a more suitable tool compound for studies in mice and rats [1] [4].

HNE's Role in Lung Injury and Inhibitor Mechanism

To contextualize the application of this compound, the diagram below illustrates the role of HNE in the pathogenesis of Acute Lung Injury and the point of inhibition by this compound.

Suggestions for Protocol Development

Given the lack of a specific protocol for this compound, you may need to adapt existing ALI model methodologies. Here are some points to consider:

- Consult the Primary Source: The most authoritative information is in the foundational research paper: von Nussbaum et al. ChemMedChem. 2015;10(7):1163-73 [4] [2]. While the full text was not in the search results, it may contain the model details you need.

- Model Selection: Given the species specificity, consider establishing an ALI model that involves direct instillation of human HNE into the airways to validate the efficacy of this compound [1].

- Dose Exploration: Without a stated dose, preliminary dose-ranging studies will be necessary. A related, more potent compound (BAY 85-8501) was effective in a rodent model at about 1 mg/kg, suggesting this compound might require a higher dose [1].

References

Application Notes: BAY 678 Solvent Preparation

BAY 678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an IC₅₀ of 20 nM. It exhibits high selectivity and has shown effectiveness in in vivo models, such as for acute lung injury [1]. Proper solvent preparation is critical for maintaining its stability and bioactivity.

Solubility and Storage Summary

The table below summarizes the key physical and handling characteristics for BAY 678.

| Property | Specification |

|---|---|

| Molecular Weight | 400.35 g/mol [1] |

| Purity | ≥98% (HPLC) [1] |

| Solubility in DMSO | 100 mM (40.03 mg/mL) [1] |

| Solubility in Ethanol | Information not located in search results |

| Storage (Lyophilized Powder) | -20°C, desiccated [1] |

| Storage (Solution in DMSO) | -20°C; use within 3 months to prevent loss of potency; aliquot to avoid multiple freeze-thaw cycles [2] |

Experimental Protocols

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

This high-concentration stock solution is suitable for in vitro cell culture studies.

- Materials: BAY 678 lyophilized powder, anhydrous DMSO (≥99.9%), microcentrifuge tubes, calibrated pipettes.

- Procedure:

- Calculations: Determine the mass of powder needed. For example, to make 1 mL of a 100 mM solution, you require 40.03 mg of BAY 678.

- Weighing: Accurately weigh the calculated amount of BAY 678 powder and transfer it to a clean microcentrifuge tube.

- Reconstitution: Add the appropriate volume of anhydrous DMSO directly to the tube to achieve the desired final volume and concentration (e.g., 40.03 mg powder + 1 mL DMSO = 100 mM stock).

- Mixing: Vortex or pipette mix the solution for 1-2 minutes until the powder is fully dissolved. The solution should be clear.

- Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C. Under these conditions, the solution is stable for up to 3 months [2].

Protocol 2: Diluting Stock Solution for Cell Treatment

This protocol outlines how to create a working dilution from your DMSO stock.

- Materials: 100 mM BAY 678 stock in DMSO, cell culture medium (without serum), sterile tubes.

- Procedure:

- Perform all dilutions in a sterile environment.

- Prepare an intermediate dilution in plain cell culture medium (e.g., dilute 10 µL of 100 mM stock into 990 µL medium to make a 1 mM solution).

- Vortex the intermediate dilution thoroughly.

- Further dilute this intermediate solution into the cell culture medium containing serum to achieve the final working concentration for your experiment.

- Critical Control: Include a vehicle control containing the same final concentration of DMSO (e.g., 0.1% v/v) as your highest BAY 678 treatment dose.

Experimental Workflow

The following diagram illustrates the logical workflow for preparing and using BAY 678 in experimental settings:

Critical Considerations for Researchers

- Solvent Choice for Biological Assays: While DMSO is essential for creating stock solutions, its final concentration in cell culture should typically be kept below 0.5% to avoid cellular toxicity. The dilution protocols above are designed to mitigate this risk [3].

- Solvent Polarity: DMSO is a polar aprotic solvent, which means it lacks O-H or N-H bonds and cannot function as a hydrogen bond donor [4] [3]. This property makes it an excellent solvent for dissolving a wide range of organic compounds like BAY 678 without significantly solvating and deactivating nucleophiles.

- Handling and Safety: BAY 678 is for research use only. Personal protective equipment should be worn. All waste should be disposed of according to institutional regulations for chemical and biological materials.

Guidance on Ethanol Solubility

The search results do not provide specific solubility data for BAY 678 in ethanol. Based on general principles, ethanol is a polar protic solvent capable of hydrogen bonding [4]. A compound's solubility depends on its specific chemical structure, and without empirical data, solubility in ethanol cannot be guaranteed.

- Recommended Action: If using ethanol is necessary for your experimental design, you will need to perform a small-scale solubility test. Dissolve a small amount of BAY 678 powder in ethanol to see if it forms a clear solution at your required concentration.

References

BAY-678 working concentration in experiments

BAY-678: Chemical & In Vitro Profile

The table below summarizes the core quantitative data available for this compound, primarily from commercial and research sources [1].

| Property | Value / Description |

|---|---|

| Target | Human Neutrophil Elastase (HNE) [1] |

| IC₅₀ (HNE) | 20 nM [1] |

| Ki (Murine NE) | 700 nM [1] |

| Selectivity | >2,000-fold selectivity in a panel of 21 serine proteases [1] |

| Cell Permeability | Cell-permeable [1] |

| Recommended Stock Solution | 10-100 mM in DMSO [1] |

| In Vitro Solubility | ≥ 100 mg/mL (249.78 mM) in DMSO [1] |

Experimental Protocols

Here is a detailed methodology for a cellular differentiation assay using BNAY-678, based on a study investigating ELANE-associated neutropenia [2].

Protocol 1: Neutrophil Differentiation Assay Using Human CD34+ Cells

- Objective: To evaluate the effect of this compound on the in vitro differentiation of human hematopoietic stem cells into neutrophils.

- Cell Source: CD34+ cells isolated from human bone marrow or G-CSF-mobilized peripheral blood [2].

- Key Reagents:

The experimental workflow for this protocol involves a multi-step process of cell expansion and differentiation, as illustrated below.

- Critical Notes & Optimization:

- This compound Treatment: The search results confirm this compound is cell-permeable but do not specify the exact concentration used in this assay. The study noted that, unlike another inhibitor (MK0339), this compound did not show a positive effect on restoring neutrophil differentiation in their model [2].

- Control: Always include a vehicle control (e.g., DMSO at the same concentration used for dissolving this compound).

- Viability Monitoring: Regularly monitor cell count and viability throughout the culture period using trypan blue or propidium iodide [2].

Information Gaps and Further Research

The available information has significant limitations for creating a complete application note:

- Missing Working Concentrations: The core requirement for "working concentration in experiments" is largely unmet. The precise concentrations of this compound used in the cited cellular [2] and in vivo [1] studies are not provided.

- Limited Protocol Scope: Only one specific cellular protocol could be detailed. Information on other standard assays, such as direct HNE enzymatic activity inhibition or additional animal model dosages, is not available in these results.

To proceed with your research, I suggest you:

- Consult Primary Literature: Search for original research articles that use this compound on platforms like PubMed. The phrase "this compound" or its generic name might yield papers with full methodological details.

- Contact Suppliers: Reach out to commercial suppliers like MedChemExpress (MCE) [1] directly. They sometimes have access to more detailed technical data or application notes not listed on their website.

References

BAY-678 Pharmacological Profile and Application Notes

BAY-678 pulmonary disease model application

BAY-678: Mechanism and Biochemical Profile

This compound is an orally active, potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3]. HNE is a serine protease that plays a key role in degrading pathogens and extracellular matrix components as part of the innate immune response [4] [5]. However, excessive HNE activity is implicated in the pathology of several inflammatory lung diseases by causing tissue damage and sustaining inflammation [1] [4] [2]. This compound functions by reversibly inhibiting HNE, thereby helping to reestablish the protease-antiprotease balance [4] [2].

The table below summarizes key biochemical and pharmacological data for this compound:

| Parameter | Value / Description | Reference |

|---|---|---|

| Target | Human Neutrophil Elastase (HNE) | [1] [2] [3] |

| IC₅₀ | 20 nM | [1] [2] [3] |

| Kᵢ | 15 nM | [6] [1] |

| Selectivity | >2,000-fold selective over a panel of 21 other serine proteases | [1] [2] [3] |

| Bioavailability | Orally bioavailable | [1] [2] [3] |

| Physical Form | White to light brown or light yellow to yellow solid powder | [6] [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (≥ 30 mg/mL) | [6] [1] [2] |

Preclinical Applications in Pulmonary Disease Models

This compound has shown efficacy in various animal models related to pulmonary diseases, demonstrating its potential as a research tool for investigating HNE-driven pathology.

The following diagram illustrates the primary mechanism of action and downstream effects in disease models:

Key findings from in vivo studies include:

- Protease-Induced Acute Lung Injury (ALI): In a mouse model of ALI induced by exogenous HNE, oral administration of this compound successfully inhibited the HNE activity in the lung [2].

- Emphysema and Pulmonary Arterial Hypertension (PAH): In rodent models of PAH, this compound demonstrated notable positive effects on pulmonary hemodynamics and vascular remodeling [1] [2]. It also showed efficacy in an emphysema model, indicating anti-inflammatory and anti-remodeling mechanisms of action [2].

Experimental Protocols for Research

The following protocols are compiled from product literature and cited research. Optimize concentrations and conditions for your specific experimental system.

In Vitro HNE Inhibition Assay

This protocol is adapted from general principles for evaluating HNE activity [7].

1. Reagent Preparation

- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in assay buffer to create a working concentration series.

- HNE Enzyme: Reconstitute human neutrophil elastase as per the manufacturer's instructions.

- Substrate: Use a specific chromogenic or fluorogenic substrate for HNE (e.g., MeOSuc-AAPV-pNA).

2. Assay Procedure

- In a microplate, mix the HNE enzyme with varying concentrations of this compound or vehicle control (DMSO) in a suitable reaction buffer (e.g., Tris-HCl, pH 7.5).

- Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature.

- Initiate the reaction by adding the substrate.

- Monitor the change in absorbance or fluorescence continuously for 10-30 minutes using a plate reader.

3. Data Analysis

- Calculate the rate of reaction (velocity) for each well.

- Plot the inhibition rate against the logarithm of the this compound concentration and fit the data with a nonlinear regression curve to determine the IC₅₀ value.

In Vivo Dosing Protocol (Preclinical Models)

This protocol is based on efficacy seen in a murine acute lung injury model [2].

1. Formulation

2. Administration

- Route: Oral gavage.

- Dosage: Effective doses reported in models range, but a dose of 17 mg/kg has been associated with efficacy [1].

- Timing: Administer prior to or concurrently with disease model induction, as required by the experimental design.

3. Key Considerations

- The formulation should be prepared fresh for optimal results.

- A control group should receive the vehicle alone.

- The specific dosing regimen (e.g., single vs. multiple doses) must be optimized for the disease model and endpoint measurements.

Research Context and Further Development

- BAY-677: This compound is the inactive S-enantiomer of this compound and is commercially available for use as a critical negative control in experiments to confirm on-target effects [6] [3].

- Clinical Progeny: this compound served as a fourth-generation HNE inhibitor in its class. It was used as a starting point to develop brensocatib, a fifth-generation compound. Notably, brensocatib is not a direct HNE inhibitor but a selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme responsible for activating HNE and other neutrophil serine proteases [8]. This represents an alternative, upstream approach to modulating neutrophilic inflammation.

Critical Notes for Researchers

- Research Use Only: this compound is labeled for research use only and not for human diagnosis or treatment [1] [2] [3].

- Storage: The powder should be stored at -20°C. Stock solutions in DMSO are best used freshly prepared but can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles [2].

- Vehicle Control: The use of an appropriate vehicle control (e.g., DMSO) and the inactive enantiomer (BAY-677) is crucial for validating experimental results.

References

- 1. This compound - Potent HNE Inhibitor for Research [apexbt.com]

- 2. - BAY | Elastase | CAS 675103-36-3 | Buy 678 - BAY from Supplier... 678 [invivochem.com]

- 3. BAY 678 | Elastases [tocris.com]

- 4. The Identification of BAY 85-8501, a Selective and Potent ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Therapeutic Struggle to Target NETs in Disease [mdpi.com]

- 6. - BAY = 98 HPLC 675103-36-3 678 [sigmaaldrich.com]

- 7. Synergistic and Antagonistic Mechanisms of Arctium lappa ... [pmc.ncbi.nlm.nih.gov]

- 8. A narrative review of brensocatib therapy [sciencedirect.com]

BAY-678 Application Notes: Comprehensive Selectivity Profile and Experimental Protocols for Neutrophil Elastase Research

Compound Overview and Significance

BAY-678 represents a fourth-generation, highly potent and selective small-molecule inhibitor of human neutrophil elastase (HNE or ELANE), a serine protease implicated in numerous inflammatory and tissue-destructive diseases. This dihydropyrimidinone-based compound was developed through strategic medicinal chemistry optimization to achieve exceptional selectivity within the serine protease family while maintaining oral bioavailability, making it both a valuable chemical probe for research and a promising therapeutic candidate. This compound is designated as a chemical probe to the public via the Structural Genomics Consortium (SGC), emphasizing its importance as a validated research tool for the scientific community [1] [2].

The clinical relevance of neutrophil elastase inhibition spans multiple disease areas, including chronic obstructive pulmonary disease (COPD), acute lung injury, bronchiectasis, pulmonary arterial hypertension, and cystic fibrosis. Excessive HNE activity contributes to tissue damage through degradation of extracellular matrix components like elastin and collagen, amplification of inflammatory responses, and processing of various bioactive proteins [3] [4]. More recently, HNE has been implicated in the pathogenesis of severe COVID-19, where elevated levels correlate with respiratory distress and vascular complications, highlighting the therapeutic potential of targeted inhibition [4].

Table 1: Key Characteristics of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Molecular Target | Human Neutrophil Elastase (ELANE) | [1] |

| IC₅₀ (Biochemical) | 20 nM | [1] |

| Kᵢ (Biochemical) | 15 nM | [2] |

| Selectivity | >30-fold selective against 21 serine proteases | [2] |

| CYP Inhibition | Clean profile against CYP 2C9 and 3A4 | [3] |

| Primary Therapeutic Areas | Pulmonary diseases, Cardiovascular diseases, Inflammatory conditions | [3] [4] |

Selectivity Profile and Quantitative Data

Comprehensive Selectivity Assessment

This compound demonstrates remarkable target specificity when profiled against diverse protein families. Comprehensive screening against 64 receptors and transporters at 10 µM concentration revealed no significant off-target interactions, confirming selectivity beyond the serine protease family. Similarly, the compound showed a clean profile when tested against a panel of kinases at 20 µM concentration. In GPCR screening, the only marginal hit was on HTR3 with a pKi of 5.55, indicating minimal clinical relevance [2]. This extensive profiling establishes this compound as an outstandingly specific chemical tool for deciphering HNE biology without confounding off-target effects.

Serine Protease Family Selectivity

The structural optimization of this compound focused on achieving high selectivity within the challenging serine protease family, where active sites show significant conservation. Through strategic introduction of substituents that exploit subtle differences in S1 and S2 binding pockets, this compound achieves exceptional discrimination for HNE over related proteases [3].

Table 2: Quantitative Selectivity Profile of this compound

| Protein Target | Potency (IC₅₀ or Kᵢ) | Selectivity Fold (vs. HNE) | Assay Type |

|---|---|---|---|

| Human Neutrophil Elastase | IC₅₀ = 20 nM; Kᵢ = 15 nM | 1x | Biochemical assay |

| Mouse Neutrophil Elastase | Kᵢ = 700 nM | 47x weaker | Biochemical assay |

| Rat Neutrophil Elastase | Kᵢ = 600 nM | 40x weaker | Biochemical assay |

| 21 Serine Proteases | IC₅₀ > 30 µM | >1,500x selective | Biochemical panel |

| HTR3 (closest GPCR hit) | pKi = 5.55 | >300x selective | Radioligand binding |

A crucial consideration for researchers is the significant species specificity of this compound. The inhibitor exhibits substantially reduced potency against mouse and rat neutrophil elastase (47-fold and 40-fold weaker, respectively) compared to the human enzyme [2]. This property has critical implications for translational studies and requires careful consideration in experimental design, particularly for in vivo models where human HNE may need to be introduced to assess compound efficacy.

Experimental Protocols and Methodologies

Biochemical Assay for HNE Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human neutrophil elastase in a cell-free system [3] [2].

Materials and Reagents:

- Purified human neutrophil elastase (commercially available)

- Fluorogenic substrate: MeOSuc-AAPV-AMC (Methoxy-succinyl-alanyl-alanyl-prolyl-valyl-7-amino-4-methylcoumarin)

- Assay buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4

- This compound compound stock solution (10 mM in DMSO)

- Black 96-well or 384-well microplates

- Fluorescence plate reader capable of excitation at 380 nm and emission at 460 nm

Procedure:

- Prepare serial dilutions of this compound in assay buffer containing 1% DMSO, typically spanning 0.1 nM to 10 µM.

- Add 10 µL of each dilution to appropriate wells; include DMSO-only controls for uninhibited enzyme activity.

- Add 20 µL of HNE solution (0.5 nM final concentration) to all sample wells.

- Initiate the reaction by adding 20 µL of fluorogenic substrate (50 µM final concentration).

- Incubate at room temperature for 30-60 minutes while protecting from light.

- Measure fluorescence (excitation 380 nm, emission 460 nm) at regular intervals.

- Calculate percentage inhibition relative to uninhibited controls and determine IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism).

Technical Notes:

- Maintain DMSO concentration consistently below 1% across all samples.

- Include appropriate controls for background fluorescence (enzyme without substrate, substrate without enzyme).

- Perform experiments in triplicate for statistical reliability.

- The assay should be conducted at physiological pH (7.4) for clinically relevant data.

Cellular Activity Assessment

Objective: To evaluate the cellular activity and permeability of this compound in neutrophil-based systems [2].

Materials and Reagents:

- Human neutrophils (freshly isolated or differentiated HL-60 cells)

- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

- Cell-permeable neutrophil elastase substrate (e.g., NE Green, EnzChek Elastase Assay Kit)

- Stimulants (e.g., phorbol myristate acetate, fMLP)

- Tissue culture reagents and equipment

- Flow cytometer or fluorescence microscope

Procedure:

- Isolate human neutrophils from fresh blood or differentiate HL-60 cells using DMSO.

- Pre-treat cells with varying concentrations of this compound (1 nM to 10 µM) or vehicle control for 30-60 minutes.

- Load cells with fluorogenic elastase substrate according to manufacturer's instructions.

- Activate neutrophils with appropriate stimulant (e.g., 100 nM PMA) for 30-120 minutes.

- Measure elastase activity by fluorescence intensity using flow cytometry or plate reader.

- Assess cell viability simultaneously using compatible viability dyes.

- Calculate percentage inhibition relative to stimulated, untreated controls.

Technical Notes:

- Primary human neutrophils should be used within 2-4 hours of isolation.

- Include unstimulated controls to establish baseline fluorescence.

- Consider measuring supernatant and cell-associated fluorescence separately.

- This compound is cell-permeable and expected to effectively inhibit intracellular HNE activity.

Figure 1: Experimental Workflow for Comprehensive this compound Characterization. This diagram outlines the key steps in evaluating this compound activity across biochemical, cellular, and in vivo contexts, highlighting critical decision points, particularly regarding species specificity.

Research Applications and Practical Guidelines

Utilizing this compound in Disease Models

This compound has demonstrated significant efficacy in diverse preclinical models of pulmonary diseases, including acute lung injury and lung emphysema, where it exhibits both anti-inflammatory and anti-remodeling effects. Additionally, the compound has shown beneficial pulmonary hemodynamic and vascular effects in models of pulmonary arterial hypertension [1]. When designing studies with this compound, several critical considerations must be addressed:

Species Specificity Planning: Due to significantly reduced potency against murine and rat elastase, researchers must strategically adapt their experimental approaches. Two primary strategies have been employed:

- Introduction of human HNE: In some models, human neutrophil elastase is administered to create the disease phenotype, allowing assessment of this compound efficacy [2].

- Alternative compounds: For native murine models, this compound may show limited efficacy, and researchers might consider analogs with better cross-species activity.

Dosing Considerations: this compound exhibits favorable oral bioavailability in rodent models, with a half-life of approximately 1.3 hours after oral administration [2]. This pharmacokinetic profile supports twice-daily dosing regimens in chronic models. For cellular experiments, working concentrations typically range from 10 nM to 10 µM, with maximal effects observed in the 100-500 nM range.

Model Selection Guidance:

- For COPD and emphysema models: Cigarette smoke exposure models are most relevant, with endpoints including lung function measurements, histology for alveolar destruction, and inflammatory markers.

- For acute lung injury models: Lipopolysaccharide (LPS)-induced inflammation models are appropriate, assessing neutrophil infiltration, cytokine production, and vascular permeability.

- For cardiovascular applications: Atherosclerosis models (ApoE-/- mice) and myocardial infarction models can be utilized to investigate HNE's role in plaque stability and cardiac remodeling [4].

Data Interpretation and Validation

When interpreting results obtained with this compound, researchers should:

- Confirm target engagement through complementary approaches, such as monitoring specific neutrophil elastase activity biomarkers or using alternative HNE inhibitors for validation.

- Contextualize cellular findings within the broader protease-antiprotease balance, considering endogenous inhibitors like alpha-1 antitrypsin.

- Correlate enzymatic inhibition with functional outcomes relevant to the specific disease model being studied.

- Account for potential compensatory mechanisms that might develop with prolonged HNE inhibition.

Conclusion

This compound represents a state-of-the-art chemical probe for investigating human neutrophil elastase function in physiological and pathological contexts. Its exceptional selectivity profile, validated across multiple target classes, makes it an invaluable tool for delineating HNE-specific effects without confounding off-target activities. The detailed experimental protocols provided herein enable researchers to effectively implement this compound in their investigative workflows, from initial biochemical characterization to complex disease modeling.

The critical species specificity of this compound necessitates careful experimental design, particularly in preclinical models utilizing rodent systems. Researchers should strategically select appropriate models and consider complementary approaches to validate findings. As interest in neutrophil elastase continues to expand across pulmonary, cardiovascular, and inflammatory diseases, this compound offers a precision tool for mechanistic studies and therapeutic development.

References

Comprehensive Research Guide for BAY-678: Formulation, Experimental Protocols, and Applications

Introduction to BAY-678

This compound represents a highly potent and selective inhibitor of human neutrophil elastase (HNE), serving as an important research tool for investigating pulmonary diseases and inflammatory conditions. This orally bioavailable compound demonstrates exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 20 nM against HNE, enabling researchers to effectively probe elastase-mediated biological processes in both cellular and animal models. The compound was developed as a chemical probe through the Structural Genomics Consortium (SGC) to facilitate the exploration of HNE-related disease mechanisms and potential therapeutic interventions [1] [2].

The pharmacological profile of this compound is characterized by its remarkable selectivity, exhibiting more than 2,000-fold specificity for HNE when tested against a panel of 21 other serine proteases. This exceptional selectivity minimizes off-target effects in experimental settings, making it a valuable tool for elucidating the specific roles of HNE in various pathological conditions. This compound has demonstrated significant efficacy in preclinical models of acute lung injury (ALI), lung emphysema, and pulmonary arterial hypertension (PAH), highlighting its relevance for studying respiratory and inflammatory diseases [1] [2].

Chemical Properties & Handling

Basic Chemical Specifications

This compound possesses well-characterized chemical properties that inform its experimental application and handling requirements. The compound features a molecular weight of 400.35 g/mol and has the chemical name 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile. Its chemical structure incorporates a pyrimidinyl pyridine carbonitrile core with trifluoromethyl phenyl substituents, contributing to its potent biological activity and selectivity profile [1] [2] [3].

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 675103-36-3 |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ |

| Molecular Weight | 400.35 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Conditions | -20°C (powder); -80°C (stock solutions) |

Solubility & Storage Considerations

The solubility characteristics of this compound significantly influence its formulation for experimental applications. The compound demonstrates excellent solubility in DMSO with a maximum concentration of approximately 100 mg/mL (249.78 mM), making it ideal for preparing concentrated stock solutions. This compound is also soluble in ethanol at concentrations of at least 4.76 mg/mL (11.89 mM), providing flexibility for researchers needing to avoid DMSO in certain experimental contexts [1] [2].

Proper storage conditions are critical for maintaining this compound stability and potency. The compound should be stored as a powder at -20°C, where it remains stable for up to 24 months when kept tightly sealed. For stock solutions, recommendations include storing at -80°C for up to 6 months or at -20°C for up to 1 month, with careful attention to preventing repeated freeze-thaw cycles that could compromise stability. When preparing solutions for experimental use, it is advisable to allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation [1] [3].

Solution Preparation & Calculations

Stock Solution Preparation

The preparation of accurate stock solutions is fundamental for obtaining reproducible experimental results with this compound. The following calculation formula forms the basis for all solution preparations: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) [4]. This equation enables researchers to precisely determine the required mass of this compound for achieving specific concentrations across various experimental volumes.

Table 2: this compound Stock Solution Preparation Guide

| Desired Concentration | Volume | Mass of this compound Required |

|---|---|---|

| 10 mM | 1 mL | 4.00 mg |

| 50 mM | 0.5 mL | 10.01 mg |

| 100 mM | 1 mL | 40.04 mg |

| 10 mM | 10 mL | 40.04 mg |

| 5 mM | 5 mL | 10.01 mg |

For standard experimental workflows, researchers commonly prepare a 10 mM stock solution by dissolving 4.00 mg of this compound in 1 mL of anhydrous DMSO. This concentrated stock can be aliquoted and stored at -80°C to minimize freeze-thaw cycles that might compromise stability. It is crucial to verify solution clarity after preparation, as any precipitation indicates potential issues with solubility or compound integrity. For applications requiring DMSO-free conditions, this compound can initially be dissolved in a minimal volume of ethanol before further dilution with aqueous buffers, though researchers should monitor for potential precipitation during this process [1] [4].

Working Solution Calculations

The preparation of working solutions from concentrated stocks requires precise dilution calculations according to the standard dilution formula: C₁V₁ = C₂V₂ (where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution) [4]. This principle allows researchers to systematically prepare this compound solutions at appropriate concentrations for specific experimental applications.

Table 3: Dilution Guide for Preparing Working Solutions from 10 mM Stock

| Desired Working Concentration | Volume of Working Solution | Volume of 10 mM Stock Solution | Volume of Diluent |

|---|---|---|---|

| 1 µM | 1 mL | 10 µL | 990 µL |

| 5 µM | 1 mL | 50 µL | 950 µL |

| 10 µM | 1 mL | 100 µL | 900 µL |

| 20 µM | 1 mL | 200 µL | 800 µL |

| 50 µM | 1 mL | 500 µL | 500 µL |

For cellular experiments, typical working concentrations range from 10 nM to 20 µM, depending on the specific assay and treatment duration. When preparing working solutions, it is essential to consider the final DMSO concentration in biological assays, which generally should not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts. Researchers should prepare working solutions immediately before use whenever possible and avoid storage unless stability data confirm the compound's integrity under specific storage conditions [1] [4].

In Vitro Experimental Protocols

Human Neutrophil Elastase Inhibition Assay

The enzymatic inhibition assay provides a quantitative assessment of this compound potency against human neutrophil elastase (HNE). This protocol utilizes a fluorogenic or chromogenic substrate to monitor HNE activity in the presence of varying inhibitor concentrations. Begin by preparing a reaction buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Triton X-100. Dilute human neutrophil elastase to a working concentration of 1 nM in reaction buffer, and prepare a substrate solution appropriate for your detection method [1] [2].

The experimental procedure involves the following steps:

- Add 80 μL of HNE solution to each well of a 96-well plate

- Introduce 10 μL of this compound working solutions at varying concentrations (typically spanning 0.1 nM to 1 μM)

- Initiate the enzymatic reaction by adding 10 μL of substrate solution

- Monitor reaction kinetics continuously for 30-60 minutes using a plate reader equipped with appropriate excitation/emission filters (for fluorogenic substrates) or absorbance detection (for chromogenic substrates)

- Calculate percentage inhibition relative to vehicle-controlled reactions and determine IC₅₀ values using non-linear regression analysis of the concentration-response data

This assay typically yields an IC₅₀ value of 20 nM for this compound, confirming its high potency against HNE. The selectivity profile can be established by performing similar assays against other serine proteases, where this compound demonstrates >2,000-fold selectivity for HNE relative to other enzymes in this class [1] [2].

Cellular Efficacy Assessment

Evaluating this compound activity in cellular models requires consideration of its cell permeability and stability in biological systems. For assessing elastase inhibition in neutrophil-based assays, isolate human neutrophils from fresh blood samples using density gradient centrifugation. Resuspend cells in appropriate culture media supplemented with 10% FBS and maintain at 37°C in a 5% CO₂ atmosphere [1].

The cellular assay protocol includes:

- Pre-treat neutrophils with this compound (0.1 nM - 10 μM) or vehicle control for 30 minutes

- Stimulate cells with an appropriate agonist (e.g., 100 nM fMLP for superoxide production or 1 μM calcium ionophore for elastase release)

- For elastase release measurement, collect supernatant after 30-60 minutes and assess elastase activity using a specific substrate

- For superoxide production assessment, include cytochrome c (80 μM) during stimulation and monitor reduction at 550 nm

- Normalize data to vehicle-treated controls and calculate percentage inhibition at each concentration

This compound demonstrates effective cellular activity with significant inhibition of elastase-mediated processes typically observed in the low nanomolar to micromolar range, depending on the specific cellular model and readout. The compound maintains its selectivity profile in cellular contexts, making it suitable for mechanistic studies aimed at elucidating HNE-specific functions in complex biological systems [1].

In Vivo Administration & Dosing

Formulation for Animal Studies

The oral bioavailability of this compound enables convenient administration in rodent disease models. For most in vivo applications, researchers can employ one of two primary formulation approaches. The DMSO/PEG300/Tween 80/aqueous formulation provides excellent solubility and consistent bioavailability. Prepare this formulation by first creating a DMSO stock solution at the appropriate concentration, then sequentially adding PEG300, Tween 80, and saline or ddH₂O with thorough mixing between each addition to maintain clarity [1].

Alternatively, for certain studies, a DMSO/corn oil formulation may be appropriate. This formulation is prepared by directly dissolving this compound in a minimal volume of DMSO followed by dilution with corn oil. The typical preparation steps include:

- Dissolve this compound in DMSO to create a concentrated master stock (e.g., 50-100 mg/mL)

- For DMSO/PEG300/Tween 80/aqueous formulation: Mix DMSO stock with PEG300 (40% final), add Tween 80 (5% final), then add saline (45% final)

- For DMSO/corn oil formulation: Mix DMSO stock with corn oil (90% final)

- Confirm solution clarity before administration

Both formulation approaches have demonstrated efficacy in preclinical models, though the DMSO/PEG300/Tween 80/aqueous method generally provides more consistent absorption for oral dosing. The final DMSO concentration should typically not exceed 10% to prevent potential mucosal irritation [1].

Dosing Protocols for Disease Models

Administration protocols for this compound vary depending on the specific disease model under investigation. In established models of acute lung injury (ALI), researchers typically administer this compound via oral gavage at doses ranging from 1-10 mg/kg, delivered once or twice daily depending on disease severity and pharmacokinetic parameters. For prophylactic interventions, initial dosing may commence 1-2 hours before injury induction, while therapeutic regimens typically begin after disease manifestation [1].

In models of pulmonary emphysema, longer-term dosing regimens are generally required. These studies typically employ once-daily oral administration of this compound at 5-15 mg/kg for 2-4 weeks, depending on the specific model timeline and disease progression metrics. For pulmonary arterial hypertension (PAH) models, similar dosing regimens (5-15 mg/kg, once or twice daily) for 3-5 weeks have demonstrated significant beneficial effects on pulmonary hemodynamics and vascular remodeling [1].

When designing in vivo experiments, researchers should consider including both vehicle control groups and appropriate positive controls when available. Dose selection should be informed by preliminary pharmacokinetic studies whenever possible, with target plasma concentrations typically exceeding the IC₅₀ for HNE inhibition (20 nM) throughout the dosing interval. Tissue distribution studies have confirmed that this compound reaches therapeutic concentrations in lung tissue following oral administration, supporting its application in pulmonary disease models [1].

Technical Notes & Troubleshooting

Critical Experimental Considerations

Several technical factors can significantly impact experimental outcomes with this compound. The stability of stock solutions represents a common concern, with recommendations to use freshly prepared solutions whenever possible. If solution storage is necessary, aliquot stock solutions into tightly sealed vials and store at -80°C to minimize degradation. Researchers should avoid repeated freeze-thaw cycles, as this can accelerate compound decomposition and reduce effective concentrations [1] [3].

The solvent composition in biological assays requires careful optimization to balance solubility requirements with potential cellular toxicity. While this compound demonstrates excellent solubility in DMSO, the final DMSO concentration in cell-based assays should generally not exceed 0.1% to maintain cell viability and prevent solvent-mediated effects. For particularly sensitive cell types, researchers may consider using ethanol as the primary solvent or implementing additional control conditions to account for potential solvent effects [1].

Validation of experimental results should include appropriate controls to confirm HNE-specific activity. The availability of the inactive S-enantiomer (BAY-677) provides a valuable negative control for distinguishing target-specific effects from off-target activities. Researchers should consider including this inactive control compound at concentrations matching those used for this compound to confirm that observed phenotypes result specifically from HNE inhibition rather than non-specific effects [2].

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Precipitation in working solutions | Rapid dilution into aqueous buffers | Add DMSO stock to buffer while vortexing; consider slight increase in co-solvent percentage |

| High background in cellular assays | Serum-derived elastase activity | Use serum-free conditions during treatment; charcoal-strip serum to remove active enzymes |

| Reduced potency in cellular models | Limited cellular permeability | Verify cell permeability; consider extending pre-treatment time to 60 minutes |

| Inconsistent in vivo results | Variable oral bioavailability | Standardize fasting conditions before oral gavage; use consistent formulation batches |

Researchers encountering unexpected biological activity or lack of efficacy should first verify compound identity and purity through appropriate analytical methods. Additionally, confirmation of target engagement using specific substrate cleavage assays or activity-based probes can help validate that the observed effects result from HNE inhibition. For in vivo studies, bioavailability issues should be considered when oral administration fails to produce expected effects, potentially warranting a switch to alternative administration routes such as intraperitoneal injection to confirm target engagement [1] [2].

Graphical Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound applications, from solution preparation to data analysis:

Conclusion